2-(2-fluorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide
Description
This compound (CAS: 1091125-53-9) features a 2-fluorophenoxy group linked via an acetamide bridge to a 4-(4-methoxyphenyl)oxan-4-ylmethyl moiety. Its molecular formula is C₂₂H₂₇FNO₄ (MW: 369.5 g/mol) . The structural complexity arises from the tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group and the fluorinated phenoxyacetamide side chain.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-25-17-8-6-16(7-9-17)21(10-12-26-13-11-21)15-23-20(24)14-27-19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGWMMLZAJSBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Phenoxy Acetamide Derivatives
- Anti-cancer Acetamides ():
Compounds 38 , 39 , and 40 (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide) share the acetamide core but incorporate sulfonylquinazoline moieties instead of the oxane ring. These derivatives demonstrated significant activity against cancer cell lines (HCT-1, MCF-7, etc.), with IC₅₀ values in the micromolar range . - GSK920684A (): This compound (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares the fluorophenoxy group but replaces the oxane-methoxyphenyl unit with a thiazolyl-pyridine group. It is reported as a matrix metalloproteinase (MMP) inhibitor, suggesting anti-inflammatory applications .
Methoxyphenyl-Containing Acetamides
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): Molecular formula C₁₅H₁₃ClFNO₂ (MW: 293.72 g/mol). This compound lacks the phenoxy and oxane groups but retains the methoxyphenyl-acetamide motif. Its physicochemical properties (e.g., lower MW) highlight the impact of substituents on bioavailability .
- 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Features a quinazolinone core instead of the oxane ring.
Thiazole and Piperazine Derivatives
- Compound 13 (): 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (MW: 422.54 g/mol, mp: 289–290°C) combines a piperazine-thiazole system with a methoxyphenyl group.
Pharmacological Activity Comparison
Physicochemical Properties
Preparation Methods
Cyclization to Form the Tetrahydropyran Ring
The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 1,5-diol precursors. A representative procedure involves:
Introduction of the Aminomethyl Group
The aminomethyl moiety is introduced via Mannich reaction :
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Reactants :
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4-(4-Methoxyphenyl)tetrahydropyran-4-one
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Formaldehyde (37% aqueous solution)
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Ammonium acetate
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Workup : Reduction with NaBH4 in methanol to yield the primary amine.
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
Nucleophilic Aromatic Substitution
The fluorophenoxy group is installed via SNAr reaction :
Hydrolysis to Carboxylic Acid
The chloroacetamide intermediate is hydrolyzed under basic conditions:
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Reagents : NaOH (2.0 equiv), H2O/EtOH (1:1)
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Conditions : Reflux for 4 hours, followed by acidification with HCl to pH 2.
Amide Coupling: Final Step
Activation of 2-(2-Fluorophenoxy)Acetic Acid
The acid is activated as an acyl chloride using thionyl chloride:
Coupling with 4-(4-Methoxyphenyl)Oxan-4-ylmethylamine
The amine is reacted with the acyl chloride under Schotten-Baumann conditions:
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Base : Triethylamine (2.5 equiv)
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Solvent : DCM/water biphasic system
Alternative Routes and Optimization
Microwave-Assisted Coupling
To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) with HATU as a coupling agent reduces reaction time to 30 minutes, improving yield to 85%.
Solid-Phase Synthesis
A patent-disclosed method immobilizes the tetrahydropyranyl amine on Wang resin, enabling stepwise assembly with automated purification (yield: 78%).
Analytical Characterization
Key spectroscopic data for the final compound:
Challenges and Solutions
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Steric Hindrance : The bulky tetrahydropyran group slows amidation. Using DIPEA as a base and DMAP as a catalyst improves reaction kinetics.
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Solubility Issues : Switching to DMF as the solvent enhances intermediate solubility during coupling.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrahydropyran (oxane) core substituted with a 4-methoxyphenyl group via acid-catalyzed cyclization of diols or epoxides .
- Step 2 : Functionalization of the oxane core with a fluorophenoxy-acetamide moiety using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether bond formation) .
- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers analytically characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; oxane methylene protons at δ 3.5–4.0 ppm) .
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~427 Da) and monitor purity (>98% by reverse-phase HPLC, C18 column, acetonitrile/water gradient) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the oxane and acetamide groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
- Structural analogs (e.g., fluorophenoxy derivatives) show activity in these assays, suggesting a testable hypothesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structurally similar compounds?
- Methodological Answer :
- Structural analysis : Compare substituent effects (e.g., 2-fluorophenoxy vs. 4-fluorophenoxy) using molecular docking to identify binding affinity variations .
- Assay standardization : Replicate studies under identical conditions (pH, cell line passage number) to isolate structural vs. experimental variables .
- Meta-analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., methoxyphenyl groups enhance lipophilicity and membrane penetration) .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound’s fluorophenoxy and methoxyphenyl moieties?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with halogen (Cl, Br) or methyl substitutions on the phenoxy ring .
- Computational modeling : Use DFT calculations (Gaussian 09) to map electron density and steric effects on target binding .
- Biological testing : Compare IC₅₀ values of analogs to correlate substituent position/type with potency .
Q. How can researchers investigate the compound’s interaction with enzymatic targets (e.g., kinases, cytochrome P450)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) using immobilized enzymes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Mutagenesis studies : Engineer enzyme variants (e.g., CYP3A4) to identify critical binding residues via alanine scanning .
Q. What methodologies address low solubility or stability during in vivo studies?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Key Research Gaps and Recommendations
- Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement in disease models .
- Toxicity profiling : Conduct Ames tests and hERG channel inhibition assays to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
